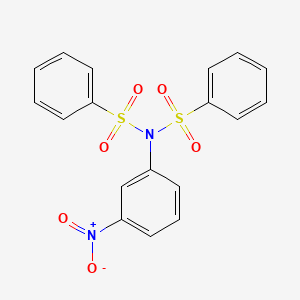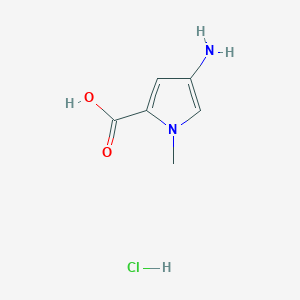
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide, also known as NBDNJ, is a chemical compound that has been extensively studied in scientific research. This compound has a wide range of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves the inhibition of enzyme activity. It binds to the active site of enzymes and prevents them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide used.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in animal models, and has potential as an anti-cancer drug. N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, and has potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its high potency. It can inhibit enzyme activity at low concentrations, making it a useful tool for studying enzyme function. However, one limitation of using N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is its potential for non-specific binding. It can bind to proteins and enzymes that are not the target of the experiment, leading to false results.
Direcciones Futuras
There are many future directions for research involving N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the optimal dosage and duration of treatment. Additionally, N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide could be used as a tool to study the function of other enzymes and proteins, leading to a better understanding of cellular processes.
Métodos De Síntesis
The synthesis of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base. The reaction yields N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide. This compound is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, proteasome, and metalloproteases. N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has also been used to study the function of proteins involved in cell signaling pathways, such as protein kinase C and phospholipase D.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-19(22)15-8-7-9-16(14-15)20(27(23,24)17-10-3-1-4-11-17)28(25,26)18-12-5-2-6-13-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQXPDVUQENLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2749504.png)


![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)